Cas no 228244-20-0 (tert-butyl (2R)-2-cyanopyrrolidine-1-carboxylate)
tert-butyl (2R)-2-cyanopyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- (R)-1-Boc-2-Cyanopyrrolidine
- (R)-(+)-1-Boc-2-cyanopyrrolidine
- R-(+)-1-Boc-2-pyrrolidinecarbonitrile
- (R)-(+)-1-Boc-2-pyrrolidinecarbonitrile
- (R)-1-N-Boc-2-cyano-pyrrolidine
- (R)-1-N-Boc-2-cyanopyrrolidine
- (R)-tert-butyl 2-cyanopyrrolidine-1-carboxylate
- tert-butyl (2R)-2-cyanopyrrolidine-1-carboxylate
- (R)-(+)-1-BOC-PYRROLIDINE-2-CARBONITRILE
- (R)-N-BOC-2-pyrrolidinonitrile
- PubChem18389
- MDMSZBHMBCNYNO-MRVPVSSYSA-N
- OR4611
- MFCD06411382
- A4858
- Q-102170
- SCHEMBL2896482
- 228244-20-0
- CS-D0670
- AS-45737
- (R)-2-CYANO-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- (R)-(+)-1-Boc-2-pyrrolidinecarbonitrile, 97%
- DTXSID90373538
- AC-2244
- B66765
- (R)-tert-butyl 2-cyanopyrrolidine-1-carboxylate;(R)-1-N-BOC-2-CYANO-PYRROLIDINE
- EN300-210993
- AKOS005258740
- Z1255383736
- (R)-N-Boc-2-cyanopyrrolidine
- tert-butyl (R)-2-cyanopyrrolidine-1-carboxylate
- DB-031817
-
- MDL: MFCD06411382
- Inchi: 1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3/t8-/m1/s1
- InChI Key: MDMSZBHMBCNYNO-MRVPVSSYSA-N
- SMILES: O(C(N1CCC[C@@H]1C#N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 196.12100
- Monoisotopic Mass: 196.121
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 53.3
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.08
- Melting Point: 32-36 °C (lit.)
- Boiling Point: 307.9 ℃ at 760 mmHg
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: 1.488
- PSA: 53.33000
- LogP: 1.84738
- Sensitiveness: Moisture & Light Sensitive
- Optical Activity: [α]20/D +105°, c = 1% in chloroform
tert-butyl (2R)-2-cyanopyrrolidine-1-carboxylate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H301,H315,H319,H317,H335
-
Warning Statement:
P261,P301
P310,P305
P351
P338,P302
P352,P405,P501A - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38-43
- Safety Instruction: 26-36/37/39
-
Hazardous Material Identification:
- Storage Condition:Room temperature
tert-butyl (2R)-2-cyanopyrrolidine-1-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl (2R)-2-cyanopyrrolidine-1-carboxylate Pricemore >>
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tert-butyl (2R)-2-cyanopyrrolidine-1-carboxylate Suppliers
tert-butyl (2R)-2-cyanopyrrolidine-1-carboxylate Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on tert-butyl (2R)-2-cyanopyrrolidine-1-carboxylate
Recent Advances in the Application of tert-Butyl (2R)-2-Cyanopyrrolidine-1-carboxylate (CAS: 228244-20-0) in Chemical Biology and Pharmaceutical Research
The compound tert-butyl (2R)-2-cyanopyrrolidine-1-carboxylate (CAS: 228244-20-0) has emerged as a pivotal intermediate in the synthesis of bioactive molecules, particularly in the development of protease inhibitors and other therapeutic agents. Recent studies have highlighted its utility in the construction of peptidomimetics and its role in enhancing the pharmacokinetic properties of drug candidates. This research brief consolidates the latest findings on this compound, focusing on its synthetic applications, mechanistic insights, and potential therapeutic implications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of tert-butyl (2R)-2-cyanopyrrolidine-1-carboxylate as a building block for dipeptidyl peptidase-4 (DPP-4) inhibitors. The study revealed that the stereochemical integrity of the (2R)-configuration is critical for maintaining inhibitory activity, with the tert-butyloxycarbonyl (Boc) group providing optimal protection during synthetic steps. The compound's cyanopyrrolidine moiety was further shown to engage in key hydrogen-bonding interactions with the enzyme's active site, as confirmed by X-ray crystallography.
Another significant advancement was reported in ACS Chemical Biology, where the compound was employed in the synthesis of novel covalent inhibitors targeting SARS-CoV-2 main protease (Mpro). The researchers utilized the reactivity of the cyano group to develop mechanism-based inhibitors that form reversible covalent adducts with the catalytic cysteine residue. This approach yielded compounds with sub-micromolar inhibitory concentrations, demonstrating the versatility of 228244-20-0 in antiviral drug discovery.
From a synthetic chemistry perspective, recent improvements in the preparation of tert-butyl (2R)-2-cyanopyrrolidine-1-carboxylate have been achieved through asymmetric catalysis. A 2024 Nature Communications paper described a copper-catalyzed cyanation protocol that affords the product in 98% enantiomeric excess (ee) and 85% yield, representing a significant improvement over traditional resolution methods. This advancement addresses previous challenges in large-scale production while maintaining the high purity required for pharmaceutical applications.
The compound's potential extends beyond protease inhibition, as evidenced by its incorporation into PROTAC (Proteolysis Targeting Chimeras) molecules. Recent work published in Cell Chemical Biology demonstrated that the cyanopyrrolidine scaffold serves as an effective linker between target-binding and E3 ligase-recruiting moieties, enabling selective degradation of disease-relevant proteins. This application capitalizes on the compound's rigidity and metabolic stability, properties that are increasingly valued in targeted protein degradation strategies.
In conclusion, tert-butyl (2R)-2-cyanopyrrolidine-1-carboxylate (228244-20-0) continues to prove its value as a versatile intermediate in medicinal chemistry. The recent studies highlighted in this brief underscore its importance in developing enzyme inhibitors, antiviral agents, and targeted degradation therapeutics. As synthetic methodologies advance and new biological targets emerge, this compound is poised to remain a key player in pharmaceutical research and development.
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